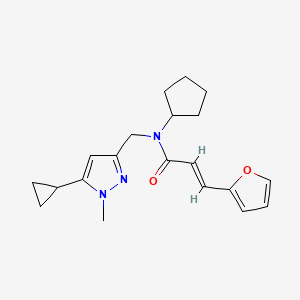
(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of acrylamide derivatives, including compounds with furan and pyrazole moieties, is a significant area of research. These compounds are synthesized through various chemical reactions, including cycloadditions and Knoevenagel condensations, to explore their structural and functional properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to establish their structural frameworks based on elemental analysis and spectral data, such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, the formation of functionalized cyclopentenes through catalytic asymmetric cycloaddition of acrylamides with an allenoate highlights the versatility of acrylamide derivatives in synthesizing complex molecular structures (Han, Wang, Zhong, & Lu, 2011).
Biological Activities
Research into the cytotoxicity of acrylamide derivatives against various cell lines is an essential aspect of understanding their potential therapeutic applications. Studies have shown that certain acrylamide derivatives exhibit in vitro cytotoxic activity against cancer cell lines, indicating their potential in cancer research and therapy. For instance, the synthesis and in vitro cytotoxic activities of new heteroarylacrylonitriles have been explored, demonstrating their potency against human cancer cell lines and suggesting a relationship between their structure and cytotoxic activity (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Mechanistic Studies
Mechanistic studies involving acrylamide derivatives also form a significant part of scientific research. These studies aim to understand the reactions and processes at a molecular level, contributing to the development of more efficient synthetic routes and understanding the compound's behavior under different conditions. For example, the mechanically facilitated retro [4+2] cycloadditions study provides insights into the behavior of polymer chains containing acrylamide derivatives, highlighting the role of mechanical force in driving chemical reactions (Wiggins, Syrett, Haddleton, & Bielawski, 2011).
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-19(15-8-9-15)13-16(21-22)14-23(17-5-2-3-6-17)20(24)11-10-18-7-4-12-25-18/h4,7,10-13,15,17H,2-3,5-6,8-9,14H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNXRCZXCOCPX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


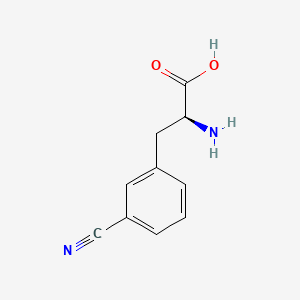
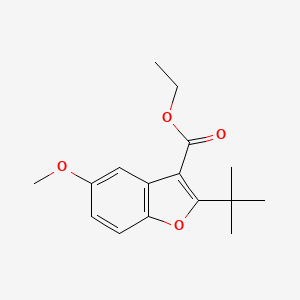
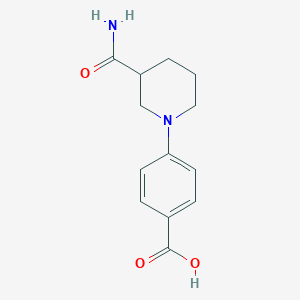
![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)
![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)


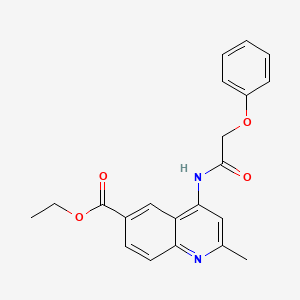

![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

